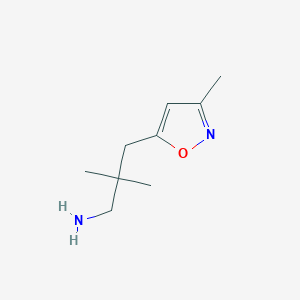

2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

Description

Properties

CAS No. |

117109-18-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |

InChI Key |

PPARBKNRFBMSET-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)CC(C)(C)CN |

Canonical SMILES |

CC1=NOC(=C1)CC(C)(C)CN |

Synonyms |

5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anguidine can be synthesized through various methods, including the stereoselective synthesis of its building blocks. One approach involves the use of macrocyclic trichothecenes as starting materials . The synthesis process often requires careful chromatographic separations and the use of specific enzymes like pig liver esterase and α-chymotrypsin for the preparation of chiral synthons .

Industrial Production Methods: Industrial production of anguidine typically involves large-scale fermentation of Fusarium sambucinum cultures. The fermentation process is followed by extensive chromatographic separation to isolate anguidine and its minor metabolites .

Chemical Reactions Analysis

Types of Reactions: Anguidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving anguidine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include various analogues of anguidine, which are studied for their enhanced antitumor and cytotoxic properties .

Scientific Research Applications

Anguidine has a wide range of scientific research applications:

Mechanism of Action

Anguidine exerts its effects primarily by inhibiting protein synthesis. It induces a reversible cell cycle arrest in exponentially growing cells, affecting various phases of the mitotic cycle . The compound targets ribosomes, leading to the degradation of polyribosomes and blocking the initiation of protein synthesis . This mechanism is crucial for its cytotoxic and antitumor activities .

Comparison with Similar Compounds

- T-2 toxin

- HT-2 toxin

- Verrucarol

- Trichodermin

Anguidine’s distinct properties and versatile applications make it a valuable compound for scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.